molecular formula C6H9N3O2 B13290456 2-(1,2,4-Oxadiazol-3-yl)morpholine

2-(1,2,4-Oxadiazol-3-yl)morpholine

Cat. No.: B13290456
M. Wt: 155.15 g/mol
InChI Key: USXNRPPRVILDKC-UHFFFAOYSA-N
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Description

2-(1,2,4-Oxadiazol-3-yl)morpholine is a heterocyclic compound that contains both an oxadiazole ring and a morpholine ring The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom, while the morpholine ring is a six-membered ring containing one nitrogen atom and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Oxadiazol-3-yl)morpholine typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The general procedure includes the O-acylation of an amidoxime followed by cyclocondensation to form the oxadiazole ring. The reaction is often carried out in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, including the use of scalable and efficient reaction conditions, would apply. This might involve optimizing the reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Oxadiazol-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under certain conditions.

    Reduction: The compound can be reduced, particularly at the oxadiazole ring.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring may yield oxadiazole N-oxides, while reduction may yield reduced oxadiazole derivatives.

Scientific Research Applications

2-(1,2,4-Oxadiazol-3-yl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,2,4-Oxadiazol-3-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. For example, oxadiazole derivatives have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylase, which are involved in cancer cell proliferation . The morpholine ring may enhance the compound’s binding affinity and selectivity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Oxadiazole: Another oxadiazole isomer with different chemical properties.

    1,2,5-Oxadiazole: Similar to 1,2,4-oxadiazole but with a different nitrogen atom arrangement.

    1,3,4-Oxadiazole: Another isomer with distinct chemical behavior.

Uniqueness

2-(1,2,4-Oxadiazol-3-yl)morpholine is unique due to the presence of both the oxadiazole and morpholine rings, which confer specific chemical and biological properties. The combination of these two rings in a single molecule can enhance its potential as a drug scaffold, providing opportunities for the development of new therapeutic agents with improved efficacy and selectivity .

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

2-(1,2,4-oxadiazol-3-yl)morpholine

InChI

InChI=1S/C6H9N3O2/c1-2-10-5(3-7-1)6-8-4-11-9-6/h4-5,7H,1-3H2

InChI Key

USXNRPPRVILDKC-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1)C2=NOC=N2

Origin of Product

United States

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